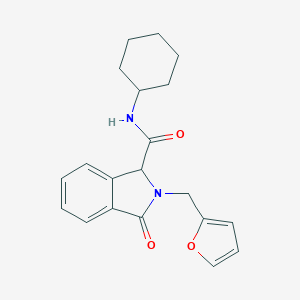![molecular formula C18H15N3O2 B293009 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293009.png)
11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community. This compound is a benzimidazole derivative that has been synthesized through a multi-step process. The compound has shown promising results in various scientific research applications, including its use as a potential anticancer agent.
作用機序
The mechanism of action of 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are essential for cell growth and proliferation. The compound also induces apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are essential for cell growth and proliferation. The compound has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One of the advantages of using 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its potential use as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can affect its effectiveness.
将来の方向性
There are several future directions for the research of 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One of the areas of research is to further understand the mechanism of action of the compound. Another area of research is to improve the solubility of the compound in aqueous solutions to increase its effectiveness. Additionally, further studies are needed to determine the potential use of the compound as an antifungal and antibacterial agent. Finally, studies are needed to determine the potential side effects of the compound and its safety for use in humans.
Conclusion
In conclusion, 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a promising compound that has shown potential as an anticancer agent and has antifungal and antibacterial properties. The compound has been synthesized through a multi-step process and has shown promising results in various scientific research applications. Further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process. The first step involves the synthesis of 2,3-dihydro-1H-cyclopenta[b]naphthalene-5-carboxylic acid, which is then converted into 2,3-dihydro-1H-cyclopenta[b]naphthalene-5-carboxamide. The carboxamide is then reacted with 2-bromoacetophenone to form 2-(2-oxopropyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene-5-carboxamide. The final step involves the reaction of 2-(2-oxopropyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene-5-carboxamide with 2-cyanobenzimidazole to form 11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile.
科学的研究の応用
11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has shown promising results in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential use as an antifungal and antibacterial agent.
特性
分子式 |
C18H15N3O2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
16-oxo-8-(2-oxopropyl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C18H15N3O2/c1-11(22)10-20-15-7-2-3-8-16(15)21-17(20)14(9-19)12-5-4-6-13(12)18(21)23/h2-3,7-8H,4-6,10H2,1H3 |
InChIキー |
NDDLUMFDUHAQOO-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)CCC4)C#N |
正規SMILES |
CC(=O)CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)CCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![2-(2-chloroethyl)-3-methyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292932.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)
![1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B292934.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide](/img/structure/B292936.png)
![11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292938.png)
![4-(4-Chlorophenyl)-2-{[(4-phenyl-1-piperazinyl)methylene]amino}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B292940.png)
![4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292945.png)
![9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292946.png)
![5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)